molecular formula C13H16N2O3S B2751018 Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone CAS No. 1428348-70-2

Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone

Cat. No. B2751018
CAS RN: 1428348-70-2
M. Wt: 280.34
InChI Key: MQRFLNLPOIJYRV-UHFFFAOYSA-N
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Description

Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone is a chemical compound with the molecular formula C13H16N2O3S. It belongs to the class of compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrrole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, indole derivatives are generally synthesized through electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization .


Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is aromatic in nature and contains 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) . It also includes a methylsulfonyl group and an azetidin-3-yl group attached to the indole nucleus.

Scientific Research Applications

Mimicry of Peptide Backbone Geometry

Researchers have developed enantiopure indolizidinone amino acids with various heteroatomic side chains through modification of hydroxymethyl indolizidinone amino acids. These compounds are designed to mimic the conformations of dipeptides possessing serine, lysine, and glutamate residues, showcasing a novel route for installing heteroatomic side-chain functional groups onto the indolizidin-2-one system (Polyak & Lubell, 2001).

Antileishmanial Activity

A series of compounds, including N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, have been synthesized and displayed marked improvement in anti-parasitic activity against Leishmania major, with some compounds showing activity comparable to the clinically used drug, amphotericine B (Singh et al., 2012).

Synthesis and Biological Activity

The synthesis of (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone (AM-694) has been detailed, highlighting its strong biological activity. This work underscores the methodological advantages in terms of simplicity, low cost, and high yield, contributing significantly to the field of compound synthesis with potential biological applications (Cheng, 2012).

Antioxidant and Radical Scavenging Activity

Indoles, including derivatives similar in structure to Indolin-1-yl(1-(methylsulfonyl)azetidin-3-yl)methanone, have been studied for their antioxidant and radical scavenging properties. These activities could be of biological significance given the physiological concentrations and body distribution of some indoles, pointing to their potential as structural compounds with health-related benefits (Herraiz & Galisteo, 2004).

Antimicrobial and Antimutagenic Activities

Indolic compounds have been investigated for their antimicrobial and antimutagenic activities, illustrating the broad spectrum of potential applications of indole derivatives in medical and pharmaceutical research. These compounds exhibit activities against a variety of pathogens and mutagens, underscoring their importance in developing new therapeutic agents (Singh & Luntha, 2009).

Future Directions

The future research directions could involve exploring the biological activities of this compound, given that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This could create interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(1-methylsulfonylazetidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-19(17,18)14-8-11(9-14)13(16)15-7-6-10-4-2-3-5-12(10)15/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRFLNLPOIJYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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